![molecular formula C27H22N2O3 B4983441 2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4983441.png)
2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide, also known as MNAV, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNAV belongs to the class of compounds known as tubulin inhibitors, which are known to have anti-cancer properties. In
Wirkmechanismus
2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide works by binding to the colchicine-binding site on tubulin, a protein that is essential for the formation of microtubules. By binding to this site, 2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide prevents the polymerization of tubulin into microtubules, ultimately leading to cell death. Additionally, 2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, 2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide has been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth and metastasis. 2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide has also been shown to inhibit the migration and invasion of cancer cells, which are necessary for the spread of cancer throughout the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide in lab experiments is its selectivity for cancer cells, which reduces the risk of toxicity to healthy cells. Additionally, 2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide has been shown to have a synergistic effect when used in combination with other anti-cancer agents, which could potentially increase its efficacy. One limitation of 2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide. One area of focus could be on improving the solubility of 2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide to increase its efficacy in vivo. Additionally, further studies could be conducted to investigate the synergistic effects of 2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide in combination with other anti-cancer agents. Finally, research could be conducted to investigate the potential use of 2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide in other therapeutic applications, such as the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of 2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-naphthylamine and benzaldehyde to form the final product, 2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide. The overall synthesis of 2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide is shown below:
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to have anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide works by inhibiting the formation of microtubules, which are essential for cell division. By disrupting microtubule formation, 2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide prevents cancer cells from dividing and proliferating, ultimately leading to cell death.
Eigenschaften
IUPAC Name |
2-methoxy-N-[(E)-3-(naphthalen-2-ylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O3/c1-32-25-14-8-7-13-23(25)26(30)29-24(17-19-9-3-2-4-10-19)27(31)28-22-16-15-20-11-5-6-12-21(20)18-22/h2-18H,1H3,(H,28,31)(H,29,30)/b24-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORGVULHYUCLDB-JJIBRWJFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=CC2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dioxo-N-1,3-thiazol-2-yl-2-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-5-isoindolinecarboxamide](/img/structure/B4983363.png)

![N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4983389.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)propanamide](/img/structure/B4983394.png)

![1-methyl-3-nitro-4-[(2-phenylethyl)amino]-2(1H)-quinolinone](/img/structure/B4983398.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4983408.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4983415.png)
![7-(3-nitrophenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B4983423.png)

![1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4983438.png)


![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-iodobenzamide](/img/structure/B4983465.png)